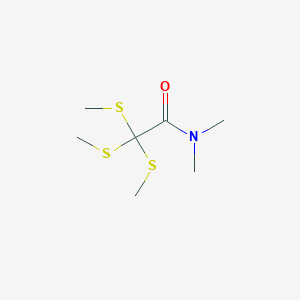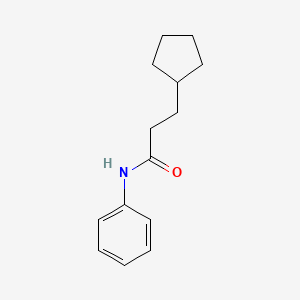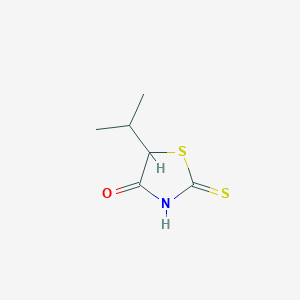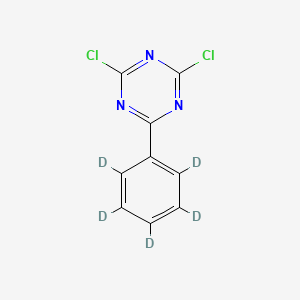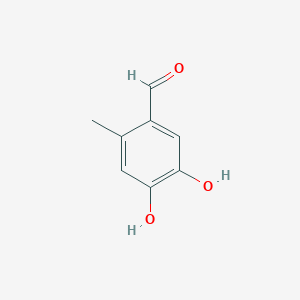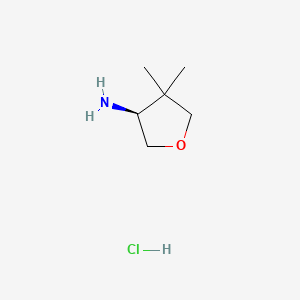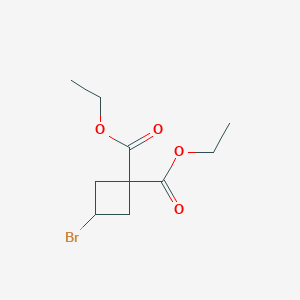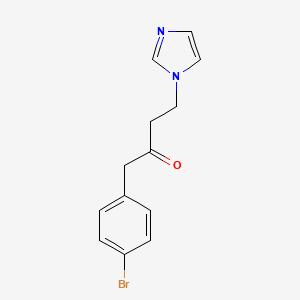
2-Propenoic acid, 3-thiocyanato-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-thiocyanato- is an organic compound with the molecular formula C4H3NO2S It is characterized by the presence of a thiocyanato group attached to the propenoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 3-thiocyanato- can be achieved through photochemical and electrochemical thiocyanation methodsPhotocatalytic approaches using visible light and air as a green oxidant have been developed, making the process more environmentally friendly .
Industrial Production Methods: Industrial production of 2-propenoic acid, 3-thiocyanato- typically involves the use of chemical oxidants to generate the SCN radical, which then adds to the substrate. The key stage in this process is the one-electron oxidation of the SCN anion .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propenoic acid, 3-thiocyanato- undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form different products.
Substitution: The thiocyanato group can be substituted with other functional groups under specific conditions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include chemical oxidants, nucleophiles, and electrophilic reagents. Conditions often involve the use of visible light or electricity to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of substituted propenoic acids .
Applications De Recherche Scientifique
2-Propenoic acid, 3-thiocyanato- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organosulfur compounds.
Biology: The compound’s bactericidal, fungicidal, and insecticidal properties make it useful in the design of agrochemicals.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-propenoic acid, 3-thiocyanato- involves the generation of the SCN radical via one-electron oxidation of the SCN anion. This radical then adds to the substrate, leading to the formation of the desired product. The molecular targets and pathways involved in this process are primarily related to the thiocyanato group’s reactivity and its ability to form stable intermediates .
Comparaison Avec Des Composés Similaires
Acrylic Acid (2-Propenoic Acid): Similar in structure but lacks the thiocyanato group.
3-Bromo-2-Propenoic Acid: Contains a bromine atom instead of a thiocyanato group.
3-Hydroxy-2-Propenoic Acid: Contains a hydroxyl group instead of a thiocyanato group.
Uniqueness: 2-Propenoic acid, 3-thiocyanato- is unique due to the presence of the thiocyanato group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
131424-34-5 |
|---|---|
Formule moléculaire |
C4H3NO2S |
Poids moléculaire |
129.14 g/mol |
Nom IUPAC |
3-thiocyanatoprop-2-enoic acid |
InChI |
InChI=1S/C4H3NO2S/c5-3-8-2-1-4(6)7/h1-2H,(H,6,7) |
Clé InChI |
OQYPGQSDSUQZBM-UHFFFAOYSA-N |
SMILES canonique |
C(=CSC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


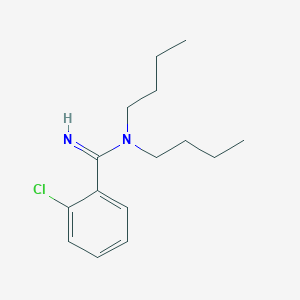

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
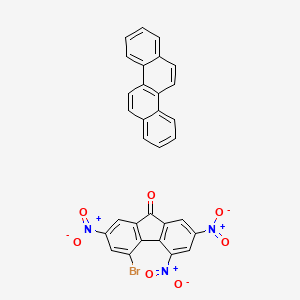
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
